molecular formula C19H18N4O3 B2999723 (Z)-2-imino-8-methoxy-N'-(2-methylbenzoyl)-2H-chromene-3-carbohydrazonamide CAS No. 941233-06-3

(Z)-2-imino-8-methoxy-N'-(2-methylbenzoyl)-2H-chromene-3-carbohydrazonamide

Cat. No. B2999723
CAS RN: 941233-06-3
M. Wt: 350.378
InChI Key: XYBZGPUAOYOXDI-UHFFFAOYSA-N
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Description

“(Z)-2-imino-8-methoxy-N’-(2-methylbenzoyl)-2H-chromene-3-carbohydrazonamide” is a complex organic compound. It contains a chromene moiety, which is a common structure in many natural products and pharmaceuticals . The compound also includes a 2-methylbenzoyl group , which is found in various organic compounds and can be synthesized from 2-methylbenzoyl chloride .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using spectroscopic techniques such as IR, 1H NMR, 13C NMR . These techniques are commonly used to analyze the structure of organic compounds .

Scientific Research Applications

Antimicrobial Properties

  • Antimicrobial and Antifungal Activity : Novel Zn(II) metal complexes derived from heterocyclic Schiff base ligands, similar in structure to the compound , have shown significant antimicrobial activity against various bacteria and fungi. This suggests potential therapeutic applications as antifungal agents (Yamgar et al., 2014).
  • Synthesis and Microbial Activity : Compounds related to (Z)-2-imino-8-methoxy-N'-(2-methylbenzoyl)-2H-chromene-3-carbohydrazonamide have been synthesized and tested against various bacterial strains and Candida albicans, displaying considerable antimicrobial properties, which is indicative of their potential in medical applications (Mostafa et al., 2013).
  • Novel Antimicrobial Compounds : A series of N-aryl-7-hydroxy-2-imino-2H-chromene-3-carboxamides, which are structurally similar, have been synthesized and exhibited antimicrobial activity, pointing to their utility in developing new antimicrobial agents (Ukhov et al., 2021).
  • Antibacterial and Antifungal Activities : Some newly synthesized derivatives incorporating (Z)-2-imino-8-methoxy-N'-(2-methylbenzoyl)-2H-chromene-3-carbohydrazonamide structure have shown potent inhibitory activity against various bacteria and fungi, emphasizing their potential in antimicrobial therapy (Reddy et al., 2010).

Future Directions

The future research directions for this compound could involve further exploration of its synthesis, characterization, and potential biological activities. Given the wide range of activities associated with benzamides , this compound could potentially have interesting biological properties worth exploring.

properties

IUPAC Name

N-[(Z)-[amino-(2-imino-8-methoxychromen-3-yl)methylidene]amino]-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3/c1-11-6-3-4-8-13(11)19(24)23-22-17(20)14-10-12-7-5-9-15(25-2)16(12)26-18(14)21/h3-10,21H,1-2H3,(H2,20,22)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYBZGPUAOYOXDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NN=C(C2=CC3=C(C(=CC=C3)OC)OC2=N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C(=O)N/N=C(/C2=CC3=C(C(=CC=C3)OC)OC2=N)\N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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